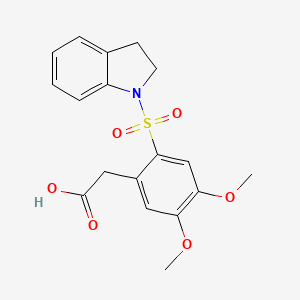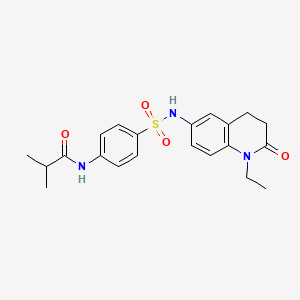![molecular formula C24H17BrN4O2 B2707690 5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole CAS No. 2034440-75-8](/img/structure/B2707690.png)
5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C24H17BrN4O2 and its molecular weight is 473.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Heterocyclic compounds, particularly those containing oxadiazole and pyrazole moieties, have shown promise in anticancer research. For instance, novel pyrazole derivatives containing 1,3,4-oxadiazole have been designed and synthesized, demonstrating significant in vitro anti-tumor activities. Among these, certain compounds exhibited good inhibition activities against liver cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Jin, 2014). Moreover, derivatives synthesized from bromophenyl precursors displayed cytotoxic effects against breast cancer and leukemic cells, highlighting their role in inducing apoptosis in cancer cells (Ananda et al., 2017).
Anti-inflammatory and Analgesic Properties
The exploration of N-substituted anthranilic acid derivatives, incorporating oxadiazole and pyrazole units, revealed their significant anti-inflammatory and analgesic potential. Compounds from this research demonstrated notable inflammation inhibitory activity, suggesting a promising therapeutic avenue for managing inflammation-related disorders (Sharma et al., 2002).
Antimicrobial Effects
Research into heterocyclic compounds based on bromophenyl azo-furanone structures has shown promising antiviral activity against the avian influenza H5N1 virus. This indicates the potential of these compounds in developing antiviral therapies, particularly those targeting specific viral strains (Flefel et al., 2012). Additionally, novel compounds containing oxadiazole rings have been synthesized and tested for their antibacterial activity, showing significant efficacy against various bacterial strains, further underscoring the antimicrobial application of these heterocyclic derivatives (Rai et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
Similar compounds have been shown to inhibit the activity of ache, affecting normal nerve pulses’ transmission .
Biochemical Pathways
Similar compounds have been reported to influence pathways related to oxidative stress and reactive oxygen species (ros) production .
Result of Action
Similar compounds have been reported to lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to their effect on ache activity .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole are not fully understood due to the lack of specific studies on this compound. Related pyrazoline derivatives have shown confirmed biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .
Cellular Effects
The cellular effects of this compound are currently unknown. Related compounds have been shown to affect cellular components negatively under oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Related compounds have been shown to interact with acetylcholinesterase (AchE), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Propiedades
IUPAC Name |
5-[3-(3-bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN4O2/c25-19-8-4-7-18(13-19)22-21(14-26-28-22)24-27-23(29-31-24)17-9-11-20(12-10-17)30-15-16-5-2-1-3-6-16/h1-13,21-22,26,28H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWGCYAPOCVSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NN1)C2=CC(=CC=C2)Br)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1',2'-Dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/no-structure.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2707608.png)
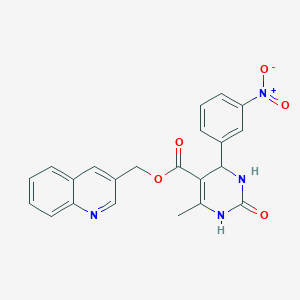

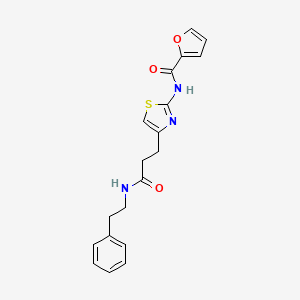


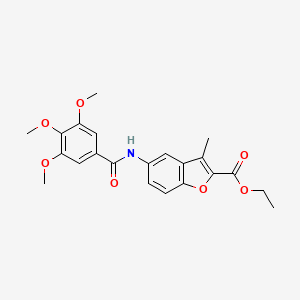
![3-Bromopyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2707617.png)
![2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2707619.png)
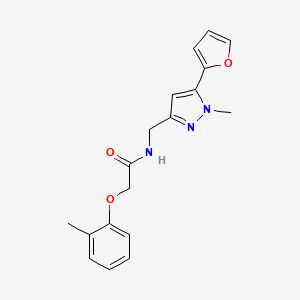
![2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2707623.png)
